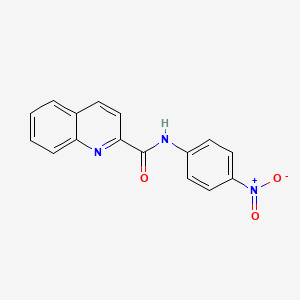

N-(4-nitrophenyl)quinoline-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitrophenyl)quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-16(17-12-6-8-13(9-7-12)19(21)22)15-10-5-11-3-1-2-4-14(11)18-15/h1-10H,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMFKOCHLDSHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387103 | |

| Record name | 2-Quinolinecarboxamide, N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22765-58-8 | |

| Record name | 2-Quinolinecarboxamide, N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Nitrophenyl Quinoline 2 Carboxamide and Its Analogues

Classical Synthetic Approaches to Quinoline (B57606) Carboxamides

The synthesis of the core quinoline structure is foundational. Historically significant reactions like the Doebner and Pfitzinger reactions provide pathways to quinoline carboxylic acids, which are the immediate precursors for the final amidation step.

Doebner Reaction Pathways

The Doebner reaction is a chemical process that synthesizes quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org This reaction serves as a viable, albeit sometimes low-yielding, alternative to the Pfitzinger reaction for creating the quinoline core. wikipedia.org The general procedure involves combining the three components, but it can be hampered by long reaction times or the need for harsh conditions. mdpi.com

The mechanism of the Doebner reaction is not definitively known, with two primary proposals. One pathway suggests an initial aldol (B89426) condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org An alternative mechanism posits the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with pyruvic acid. wikipedia.org A significant drawback is that the reaction often gives low yields when anilines with electron-withdrawing groups are used. nih.gov

A related method, the Doebner-Miller reaction, is an effective synthesis for quinolines that uses an aniline and α,β-unsaturated carbonyl compounds, often catalyzed by Lewis or Brønsted acids. wikipedia.org

Pfitzinger Reaction Protocols

The Pfitzinger reaction is a prominent and versatile method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base. rsc.org The base, such as potassium hydroxide, hydrolyzes the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to produce the quinoline-4-carboxylic acid. wikipedia.org

This protocol is widely used due to its efficiency and applicability in synthesizing bioactive molecules and drug intermediates. researchgate.netjocpr.com For instance, reacting isatin with ketones under basic reflux conditions in ethanol (B145695) is a well-established method to produce various quinoline-4-carboxylic acids. Modifications to the classical Pfitzinger reaction have been developed to improve yields and reaction conditions. One such modification involves using microwave irradiation, which can accelerate the reaction and facilitate selective decarboxylation to yield quinoline-4-carboxylic acids in very good yields. mdpi.com

Table 1: Comparison of Classical Quinoline Synthesis Reactions

| Feature | Doebner Reaction | Pfitzinger Reaction |

|---|---|---|

| Reactants | Aniline, Aldehyde, Pyruvic Acid wikipedia.org | Isatin, Carbonyl Compound wikipedia.org |

| Product | Quinoline-4-carboxylic acid wikipedia.org | Quinoline-4-carboxylic acid wikipedia.org |

| Conditions | Often requires harsh conditions or long reaction times mdpi.com | Strong base (e.g., KOH), typically reflux in ethanol rsc.org |

| Advantages | Utilizes readily available anilines nih.gov | Generally efficient, versatile for substitution mdpi.comresearchgate.net |

| Disadvantages | Can have low yields, especially with electron-deficient anilines mdpi.comnih.gov | Limited by the stability of isatin substituents in basic conditions nih.gov |

Amidation and Coupling Reactions for Carboxamide Formation

Once the quinoline carboxylic acid backbone is synthesized, the final step is the formation of the amide bond with 4-nitroaniline. This can be achieved through direct amidation, often requiring activation of the carboxylic acid, or through coupling reactions that facilitate bond formation under milder conditions.

Activation and Coupling of Carboxylic Acids with Amines

The formation of the amide linkage between a quinoline carboxylic acid and an amine is a critical transformation. A common and direct method involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. ijsr.net This is typically accomplished by treating the quinoline carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). The resulting highly reactive acyl chloride is then reacted with 4-nitroaniline, usually in an inert solvent and in the presence of a base to neutralize the HCl byproduct, to yield N-(4-nitrophenyl)quinoline-2-carboxamide.

Alternatively, modern coupling reagents can facilitate the direct amidation of carboxylic acids and amines without the need to isolate an acyl chloride intermediate. researchgate.net Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to couple quinoline-4-carboxylic acids with various amines. acs.org This approach is often preferred as it proceeds under milder conditions. Other reagents, like diisopropylethylamine, can also be used to facilitate the coupling. acs.org The synthesis of the title compound, this compound, has been specifically achieved by reacting 2-quinolinecarboxylic acid with p-nitrophenylamine. researchgate.net

Suzuki Coupling Strategies in Quinoline Carboxamide Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds, particularly between aromatic rings. nih.gov While not used to form the amide bond itself, it is instrumental in the synthesis of analogues of this compound by modifying the quinoline core. researchgate.net This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govresearchgate.net

In the context of quinoline carboxamide synthesis, a halo-substituted quinoline (e.g., a bromo- or chloro-quinoline) can be reacted with an arylboronic acid. researchgate.net This allows for the introduction of various aryl or heteroaryl substituents onto the quinoline scaffold, leading to a diverse library of analogues. researchgate.net For example, a 2-chloroquinoline-4-carboxylic acid can be coupled with a substituted phenylboronic acid to produce a 2-aryl-quinoline-4-carboxylic acid. This intermediate can then undergo the amidation reactions described previously to yield the final complex carboxamide. This strategy enables rapid exploration of structure-activity relationships for drug discovery. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.comscribd.com These principles have been applied to the synthesis of quinolines and their precursors.

For the synthesis of the quinoline carboxylic acid core, several greener methods have been developed. These include the use of ultrasonic irradiation to accelerate reactions and improve yields, often reducing reaction times from hours to minutes. nih.gov The use of environmentally friendly catalysts, such as recyclable copper nanoparticles, has been shown to be effective in the synthesis of quinoline-4-carboxylic acid, offering high yields and purity while minimizing waste. scribd.com

Furthermore, replacing traditional volatile organic solvents with water or conducting reactions under solvent-free conditions are key green strategies. mdpi.com Microwave-assisted synthesis has also emerged as a green technique, significantly reducing reaction times and often improving yields for reactions like the Pfitzinger synthesis of quinoline-4-carboxylic acids. mdpi.com The use of formic acid as a versatile and eco-friendly catalyst also represents a move toward more sustainable synthetic methodologies. ijpsjournal.com Applying these green principles to the synthesis of the precursors for this compound can significantly reduce the environmental impact of its production.

Table 2: Green Chemistry Approaches in Quinoline Synthesis

| Green Technique | Application/Advantage | Reference |

|---|---|---|

| Ultrasonic Irradiation | Reduces reaction times (hours to minutes) and increases yields (up to 90-95%). | nih.gov |

| Novel Catalysts | Use of recyclable catalysts like chitosan-decorated copper nanoparticles (CS/CuNPs). | scribd.comnih.gov |

| Microwave Heating | Accelerates reactions and improves yields in classical methods like the Pfitzinger reaction. | mdpi.com |

| Alternative Solvents | Use of water as a solvent or performing reactions under solvent-free conditions. | mdpi.com |

| Eco-Friendly Reagents | Employing catalysts like formic acid to reduce waste and use milder conditions. | ijpsjournal.com |

Novel Synthetic Routes and Methodological Innovations

The synthesis of this compound and its analogues has been an area of active research, driven by the quest for more efficient, sustainable, and versatile synthetic methods. Innovations in this field have focused on improving reaction conditions, increasing yields, and simplifying purification processes. These advancements include the adoption of microwave-assisted synthesis, the development of one-pot procedures, the application of novel catalytic systems for amidation, and the exploration of flow chemistry techniques.

A significant innovation in the synthesis of quinoline derivatives is the use of microwave irradiation. This technique has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For instance, microwave-assisted Pfitzinger reactions have been employed for the rapid and efficient synthesis of quinoline-4-carboxylic acids, which are precursors to carboxamides. researchgate.net The reaction of isatin with various ketones under microwave irradiation in a basic medium provides the corresponding quinoline-4-carboxylic acids in significantly shorter time frames. researchgate.netnih.gov This approach offers a greener alternative to traditional methods that often require prolonged heating. nih.gov

The core of synthesizing this compound lies in the formation of the amide bond between the quinoline-2-carboxylic acid and 4-nitroaniline. Traditional methods for this transformation often rely on stoichiometric coupling reagents, which generate significant waste. Consequently, the development of catalytic amidation reactions is a key area of innovation. Novel, metal-free catalytic systems are being explored to facilitate this crucial step. One such innovative approach involves the intermolecular amidation of quinoline N-oxides with sulfonamides in the presence of reagents like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) and triphenylphosphine (B44618) (PPh₃), which can provide N-(quinolin-2-yl)sulfonamides in very good yields. organic-chemistry.org While not a direct synthesis of the target carboxamide, this methodology highlights the trend towards catalyst-driven, more atom-economical amide bond formations. Another novel approach utilizes tetraalkylthiuram disulfides as amidation reagents for quinoline-3-carboxylic acids, offering a facile route to quinoline-3-carboxamides (B1200007) under simple reaction conditions. researchgate.net

Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of quinoline derivatives, offering advantages in terms of safety, scalability, and process control. researchgate.netrsc.org Continuous flow reactors have been successfully employed for the synthesis of quinolines via reactions like the Doebner–Miller reaction. researchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. The use of heterogeneous catalysts, such as Ru-Fe supported on γ-Al₂O₃, in a continuous flow system for the synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes and ethanol/water demonstrates a green and continuous approach to quinoline synthesis. rsc.org

These methodological innovations are paving the way for more efficient and environmentally benign syntheses of this compound and a wide array of its analogues, facilitating further research into their chemical properties and potential applications.

Data on Novel Synthetic Methodologies

The following tables summarize key data from recent innovative synthetic approaches to quinoline carboxamides and their precursors.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinoline Derivatives

| Product | Synthetic Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 7-Amino-8-methylquinoline | Conventional (Skraup) | Several hours | Moderate | nih.gov |

| 7-Amino-8-methylquinoline | Microwave-Assisted (Skraup) | Significantly shorter | Moderate | nih.gov |

| Quinoline-4-carboxylic acids | Conventional (Pfitzinger) | Several hours | Good | researchgate.net |

Table 2: One-Pot Friedländer Synthesis of Quinolines from o-Nitroarylcarbaldehydes

| Starting o-Nitroarylcarbaldehyde | Ketone/Aldehyde | Product | Yield | Reference |

|---|---|---|---|---|

| o-Nitrobenzaldehyde | Acetone | 2-Methylquinoline | High | researchgate.net |

| o-Nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | High | researchgate.netorganic-chemistry.org |

| 2-Nitro-5-methoxybenzaldehyde | Cyclohexanone | 7-Methoxy-1,2,3,4-tetrahydroacridine | Good | organic-chemistry.org |

Table 3: Innovative Catalytic Amidation Approaches for Quinoline Carboxamide Synthesis

| Quinoline Substrate | Amine/Amidation Reagent | Catalyst/Promoter | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Quinoline N-oxide | Sulfonamides | PhI(OAc)₂ / PPh₃ | N-(Quinolin-2-yl)sulfonamide | up to 97% | organic-chemistry.org |

| Quinoline-3-carboxylic acid | Tetraalkylthiuram disulfides | PPh₃ (catalytic) | Quinoline-3-carboxamide | Good | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of N 4 Nitrophenyl Quinoline 2 Carboxamide Derivatives

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. For N-(4-nitrophenyl)quinoline-2-carboxamide, ¹H and ¹³C NMR would provide definitive evidence of its constitution by mapping the chemical environment of each hydrogen and carbon atom.

In a typical ¹H NMR spectrum, the protons on the quinoline (B57606) and nitrophenyl rings would appear in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling constants (J-values) would allow for the assignment of each proton, confirming the substitution pattern. The amide proton (N-H) would likely appear as a distinct singlet at a downfield chemical shift, potentially broadened, and its exchange with D₂O would confirm its identity.

The ¹³C NMR spectrum would complement this by showing distinct signals for each of the 16 unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide linkage would be readily identifiable by its characteristic downfield shift (typically δ 160-170 ppm). The carbons of the quinoline and nitrophenyl rings would appear in the aromatic region (δ 110-150 ppm), with those directly attached to the electron-withdrawing nitro group and the nitrogen of the quinoline ring being shifted accordingly. While specific experimental NMR data for this compound is not detailed in the available literature, the analysis of related quinoline derivatives confirms the utility of these techniques for unambiguous structural assignment. tsijournals.comacs.org

Utilization of Infrared (IR) Spectroscopy in Compound Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural features.

The crucial functional groups to be identified would include:

N-H Stretching: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C=O Stretching: A strong, sharp absorption peak, characteristic of the amide I band, would be anticipated around 1660-1690 cm⁻¹. Its exact position can provide insight into the electronic environment and potential hydrogen bonding.

NO₂ Stretching: Two distinct, strong bands would confirm the presence of the nitro group. The asymmetric stretching vibration typically appears in the 1500-1560 cm⁻¹ range, while the symmetric stretching vibration is found between 1345-1385 cm⁻¹.

C=N and C=C Stretching: Vibrations associated with the aromatic quinoline and phenyl rings would be observed in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of weaker bands above 3000 cm⁻¹.

Analysis of related heterocyclic compounds containing these functional groups confirms these expected absorption regions. nih.govnih.gov

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₁N₃O₃), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its molecular formula.

The predicted monoisotopic mass of this compound is 293.08005 Da. In an experimental setting, techniques like electrospray ionization (ESI) would typically show the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 294.087. The observation of this molecular ion peak with high accuracy (typically within 5 ppm) serves as definitive proof of the compound's identity. Further fragmentation patterns observed in the mass spectrum could also provide structural information, corresponding to the loss of moieties such as the nitro group (NO₂) or the cleavage of the amide bond.

X-ray Diffraction Analysis for Solid-State Structure Determination

While spectroscopic methods provide data on the molecular structure, X-ray diffraction of a single crystal yields the most precise and unambiguous information about the atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Crystallography of this compound

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. researchgate.net Colorless, block-shaped single crystals suitable for analysis were obtained by recrystallization from dimethylsulfoxide. researchgate.netresearchgate.net The analysis revealed that the compound crystallizes in the monoclinic system with the space group P12₁/c. researchgate.netnih.gov The crystallographic data provide a definitive confirmation of the compound's molecular formula as C₁₆H₁₁N₃O₃. researchgate.netnih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₁₆H₁₁N₃O₃ | researchgate.netnih.gov |

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | P12₁/c | researchgate.netnih.gov |

| a (Å) | 7.2928(3) | researchgate.netnih.gov |

| b (Å) | 13.6807(6) | researchgate.netnih.gov |

| c (Å) | 13.3131(7) | researchgate.netnih.gov |

| β (°) | 91.349(1) | researchgate.netnih.gov |

| Volume (ų) | 1327.9 | researchgate.netnih.gov |

| Z | 4 | researchgate.netnih.gov |

| Temperature (K) | 153 | researchgate.netnih.gov |

Insights into Molecular Conformation and Intermolecular Interactions

The structure is stabilized by a network of intramolecular hydrogen bonds. A key interaction is an N-H···N hydrogen bond between the amide hydrogen (H2N) and the quinoline nitrogen (N1), with a short H···N distance of 2.13(1) Å. researchgate.net Additionally, several C-H···O interactions help to lock the conformation, including a bond between a proton on the nitrophenyl ring and the amide carbonyl oxygen (C13-H13···O1). researchgate.net This network of interactions dictates the molecule's preferred conformation and its packing within the crystal lattice. researchgate.net

Computational Chemistry and Molecular Modeling Studies of N 4 Nitrophenyl Quinoline 2 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the structural basis of a ligand's activity. For the quinoline-carboxamide class of compounds, docking studies have been instrumental in elucidating their anticancer, antimicrobial, and enzyme inhibitory activities researchgate.netnih.gov.

Docking simulations for various N-aryl quinoline-carboxamide derivatives consistently predict their ability to fit within the active sites of various enzymes, such as protein kinases, reverse transcriptase, and bacterial enzymes nih.govmdpi.comnih.gov. The binding affinity, often expressed as a docking score or binding energy (ΔG), quantifies the stability of the ligand-protein complex. Lower binding energy values indicate a more stable interaction.

Table 1: Representative Docking Scores of Quinoline-Carboxamide Analogs Against Various Protein Targets

| Compound Class | Protein Target (PDB ID) | Best Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) |

| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase (4I2P) | -10.675 | Elvitegravir | -9.842 |

| Quinoline (B57606) derivatives | SARS-CoV-2 Mpro (6LU7) | Not specified (Favorable H-bonding) | Remdesivir | Not specified |

| Quinoline-3-carboxamides (B1200007) | Ataxia Telangiectasia Mutated (ATM) Kinase | Not specified (High selectivity) | - | - |

| 2-Chloroquinoline-3-carboxamides | Ephrin B4 (EPHB4) Receptor (6FNM) | Higher than standard | Erdafitinib | - |

Note: The data in this table is derived from studies on various quinoline-carboxamide derivatives to illustrate the typical range of binding affinities observed for this class of compounds. nih.govmdpi.comnih.govbenthamdirect.com

The stability of the ligand-target complex is governed by a network of intermolecular interactions. For quinoline-carboxamides, these interactions typically include:

Hydrogen Bonds: The amide linker (-CONH-) is a critical site for forming hydrogen bonds with amino acid residues in the protein's active site. The nitrogen atom of the quinoline ring can also act as a hydrogen bond acceptor nih.gov.

π-π Stacking: The aromatic quinoline ring frequently engages in π-π stacking or T-shaped interactions with aromatic residues like tyrosine (Tyr), phenylalanine (Phe), and histidine (His) mdpi.comnih.gov.

Hydrophobic Interactions: The phenyl ring and other nonpolar parts of the molecule often form van der Waals and hydrophobic contacts with nonpolar residues in the binding pocket, further stabilizing the complex abap.co.in.

In the case of N-(4-nitrophenyl)quinoline-2-carboxamide, the nitro group (-NO2) could potentially form additional hydrogen bonds or electrostatic interactions, which may enhance binding affinity to specific targets. Docking studies on related compounds have confirmed that interactions with key residues, such as Met1160 in the c-Met kinase or His41 and Glu166 in the SARS-CoV-2 protease, are crucial for potent inhibitory activity nih.govnih.gov.

Molecular Dynamics Simulations to Elucidate Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time in a simulated physiological environment mdpi.comabap.co.in. MD simulations are frequently performed on the most promising docked complexes to validate their stability nih.govresearchgate.net.

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the complex is stable and does not undergo significant conformational changes nih.govmdpi.com.

Root Mean Square Fluctuation (RMSF): This identifies the flexibility of individual amino acid residues. Lower RMSF values in the binding site indicate that the ligand has a stabilizing effect on the protein researchgate.net.

Hydrogen Bond Analysis: MD simulations track the persistence of hydrogen bonds throughout the simulation, confirming the importance of key interactions identified in docking nih.govresearchgate.net.

For quinoline-based inhibitors, MD simulations have confirmed the stability of their complexes with targets like the ATM kinase and viral proteases nih.govmdpi.com. The simulations often show that crucial hydrogen bonds and hydrophobic interactions are maintained, validating the docking predictions and confirming the ligand's potential to remain stably bound to its target researchgate.net. It is highly probable that an MD simulation of a this compound-protein complex would similarly show stability, contingent on the specific target.

Density Functional Theory (DFT) Studies for Electronic and Reactivity Profiles

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules nih.govnih.gov. DFT calculations provide insights into properties that govern molecular interactions and chemical reactions.

For quinoline derivatives, DFT studies are used to calculate several key parameters researchgate.net:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability nih.govnankai.edu.cn.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and chemically reactive, making it more likely to interact with biological targets nankai.edu.cnnih.govtandfonline.com.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps help predict sites for hydrogen bonding and other electrostatic interactions nih.gov.

Studies on related quinoline structures show that the introduction of electron-withdrawing groups, such as the nitro group in this compound, can significantly lower the LUMO energy and reduce the HOMO-LUMO gap, thereby increasing the molecule's electrophilicity and potential reactivity uantwerpen.be.

Table 2: Calculated Quantum Chemical Parameters for Representative Quinoline Derivatives (Illustrative)

| Parameter | Description | Typical Value Range (eV) | Implication |

| EHOMO | Highest Occupied Molecular Orbital Energy | -5.0 to -8.5 | Electron-donating capacity |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -0.5 to -3.0 | Electron-accepting capacity |

| ΔE (HOMO-LUMO Gap) | Energy Gap (ELUMO - EHOMO) | 2.5 to 5.0 | Lower value suggests higher reactivity |

| Chemical Hardness (η) | Resistance to charge transfer | 1.1 to 2.5 | Lower value suggests higher reactivity |

| Electrophilicity (ω) | Capacity to accept electrons | 14.0 to 17.0 | Higher value suggests stronger electrophile |

Note: This table presents typical value ranges derived from DFT studies on various quinoline derivatives to illustrate the application of these descriptors. Specific values for this compound would require dedicated calculations. researchgate.netuantwerpen.beuantwerpen.be

In Silico ADME Prediction for Drug Design Principles

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug design, helping to identify candidates with favorable pharmacokinetic profiles early in the development process benthamdirect.comresearchgate.net. These predictions are often guided by principles such as Lipinski's Rule of Five wikipedia.orgdrugbank.com.

Lipinski's Rule of Five suggests that a compound is more likely to be orally bioavailable if it meets the following criteria wikipedia.orggardp.orgunits.it:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Computational tools like SwissADME and QikProp are widely used to calculate these properties for novel compounds benthamdirect.comresearchgate.net. For the quinoline-carboxamide scaffold, in silico ADME studies generally show good drug-likeness properties researchgate.netsciforschenonline.orgeurekaselect.com. Most derivatives fall within the acceptable ranges defined by Lipinski's rule, indicating a high potential for good oral bioavailability. Predictions for this compound suggest it would also adhere to these rules.

Table 3: Predicted ADME and Physicochemical Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | 293.28 g/mol | ≤ 500 | Yes |

| logP (Octanol-water partition coefficient) | ~3.7 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 5 (N and O atoms) | ≤ 10 | Yes |

| Number of Rotatable Bonds | 2 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 88.9 Ų | ≤ 140 Ų | Yes |

Note: The values in this table are calculated based on the chemical structure of this compound using standard computational prediction models. These models suggest the compound has a favorable profile for oral bioavailability. sciforschenonline.orgeurekaselect.combenthamdirect.com

Biological Activity Spectrum of N 4 Nitrophenyl Quinoline 2 Carboxamide and Its Analogues in Vitro and Pre Clinical Investigations

Anticancer Activity Research

The quest for more effective and selective anticancer agents has led to the exploration of numerous quinoline (B57606) derivatives. ekb.eg These compounds have been shown to interfere with various biological processes crucial for cancer cell proliferation and survival, such as cell cycle progression, apoptosis, and angiogenesis. acs.org

Evaluation against Various Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, HepG2, PACA2, A549)

Analogues of N-(4-nitrophenyl)quinoline-2-carboxamide have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The antiproliferative effects are often evaluated by determining the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Studies have reported the efficacy of various quinoline carboxamide derivatives against breast adenocarcinoma (MCF-7), triple-negative breast cancer (MDA-MB-231), hepatocellular carcinoma (HepG2), and lung carcinoma (A549) cell lines. biointerfaceresearch.commanipal.edunih.gov For instance, certain carboxamide-appended quinoline moieties have shown notable anti-proliferative activities when compared to the standard chemotherapeutic drug, Doxorubicin. biointerfaceresearch.com The activity of these compounds is often selective, with minimal cytotoxic effects observed on normal human cell lines. biointerfaceresearch.com Research has also been conducted on pancreatic cancer cell lines, such as MIA PaCa-2, to evaluate the potential of quinoline derivatives in treating this aggressive cancer. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected Quinoline Carboxamide Analogues

| Compound Analogue | Cancer Cell Line | Measured Activity (IC50/GI50 in µM) | Reference Compound |

|---|---|---|---|

| Quinine Derivative | MCF-7 (Breast) | Data available in literature ekb.eg | - |

| Quinoline-3-carboxamide derivative | MDA-MB-231 (Breast) | Data available in literature | KU60019 |

| Tetrahydroisoquinoline derivative | HepG2 (Liver) | Potent activity reported manipal.edu | Doxorubicin manipal.edu |

| Diarylsulfonylurea (DSU) | MIA PaCa-2 (Pancreatic) | Complete inhibition reported researchgate.net | - |

| Quinoline-8-sulfonamide derivative 9a | A549 (Lung) | 223.1 µg/mL (0.496 mM) ekb.eg | - |

Exploration of Apoptosis Induction Pathways

A key mechanism through which quinoline carboxamides exert their anticancer effects is the induction of apoptosis, or programmed cell death. manipal.edu Dysregulation of apoptosis is a hallmark of cancer, allowing malignant cells to survive and proliferate indefinitely.

Research has shown that active quinoline derivatives can trigger apoptosis by modulating the expression of key regulatory proteins. biointerfaceresearch.com Specifically, they have been found to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate pro-apoptotic proteins such as BAX and Caspase-3. biointerfaceresearch.com The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. The induction of apoptosis by these compounds has been confirmed in various cancer cell lines, including HepG2, where a significant increase in apoptotic cells was observed following treatment. manipal.edu

Mechanisms of Action: Enzyme Inhibition (e.g., EGFR, Bcl-2, PfEF2, PDK1, STAT3)

The anticancer activity of this compound and its analogues is often linked to their ability to inhibit specific enzymes that are critical for tumor growth and survival. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a vital role in cell proliferation and is often overexpressed in various cancers. Quinoline-based scaffolds have been successfully designed as EGFR inhibitors.

B-cell lymphoma 2 (Bcl-2): As an anti-apoptotic protein, Bcl-2 is a key therapeutic target. The downregulation of Bcl-2 by quinoline carboxamide derivatives is a direct mechanism contributing to their pro-apoptotic effects. biointerfaceresearch.com

Phosphoinositide-dependent protein kinase-1 (PDK1): PDK1 is a "master regulator" kinase that is hyperactivated in many human cancers and contributes to chemoresistance. Novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives have been identified as potent inhibitors of PDK1, demonstrating their potential to overcome chemoresistance in cancers like colorectal cancer.

Plasmodium falciparum elongation factor 2 (PfEF2): While primarily a target for antimalarial drugs, the inhibition of protein synthesis machinery is also a valid anticancer strategy. A quinoline-4-carboxamide derivative was discovered to inhibit PfEF2, highlighting the diverse enzymatic targets of this chemical class.

Cell Cycle Analysis in Cancer Models

Cancer is fundamentally a disease of uncontrolled cell division, making the cell cycle a prime target for therapeutic intervention. Quinoline derivatives have been shown to disrupt the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest and subsequent cell death. acs.org

Studies have demonstrated that treatment with certain quinoline-based compounds can cause an accumulation of cancer cells in specific phases of the cell cycle. For example, some tetrahydroisoquinoline analogues bearing a nitrophenyl group have been shown to arrest the cell cycle at the G0-G1 and G2/M phases in HepG2 cells. manipal.edu This arrest prevents the cells from proceeding to mitosis, ultimately inhibiting tumor growth.

Antimicrobial Activity Research

The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the development of new antimicrobial agents. The quinoline core is a well-established pharmacophore in antibacterial drugs, with quinolone antibiotics being a prominent example.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, XDR S. Typhi)

This compound and its analogues have been evaluated for their efficacy against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species.

These compounds have shown inhibitory activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The mode of action for many quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The emergence of extensively drug-resistant Salmonella Typhi (XDR S. Typhi) is a serious public health concern, and research into novel compounds is critical. While direct studies on this compound against XDR S. Typhi are limited, related quinoline-sulfonamide hybrids and other carboxamides have shown promise against S. typhi and even XDR strains, suggesting a potential avenue for development.

Table 2: In Vitro Antibacterial Activity of Selected Quinoline Analogues

| Compound Class | Bacterial Strain | Observed Activity |

|---|---|---|

| Quinoline Derivatives (General) | Staphylococcus aureus | Prominent antibacterial activity reported |

| Quinoline Derivatives Q1 & Q2 | Bacillus subtilis | Inhibited growth, confirmed by zone of inhibition nih.gov |

| Quinoline-sulfonamide hybrid QS3 | Escherichia coli | 12 mm zone of inhibition |

| Quinoline-sulfonamide hybrid QS5 | Pseudomonas aeruginosa | Effective inhibition reported |

| Pyrazine (B50134) Carboxamide 5d | XDR S. Typhi | MIC of 6.25 mg/mL |

Antifungal Efficacy (e.g., against Aspergillus niger, Candida albicans, Candida glabrata)

The antifungal potential of quinoline carboxamides has been a subject of scientific inquiry. In a study investigating a series of 2-aryl-4-quinoline-carboxamide derivatives, compounds were tested against several fungal species, including Aspergillus niger and Candida albicans. However, the tested compounds did not exhibit significant antifungal activity. Another study on N-arylquinoline derivatives bearing a 2-morpholinoquinoline moiety screened compounds against Aspergillus fumigatus and Candida albicans. While many of the synthesized compounds showed activity against C. albicans, the specific activity of an N-(4-nitrophenyl) analogue was not detailed.

Research into other quinoline derivatives has shown more promising results. For instance, certain quinoline derivatives have demonstrated selective action against Candida species and dermatophytes, suggesting that the antifungal potential of the quinoline scaffold is highly dependent on the substitution pattern.

Table 1: Antifungal Activity of Selected Quinoline Carboxamide Analogues

| Compound Series | Fungal Strain | Activity |

|---|---|---|

| 2-Aryl-4-quinoline-carboxamides | Aspergillus niger | Not Significant |

| 2-Aryl-4-quinoline-carboxamides | Candida albicans | Not Significant |

| N-arylquinolines with 2-morpholinoquinoline | Candida albicans | Active |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

The quinoline core is a key feature in several antitubercular agents. A study involving a series of thirty-five substituted quinoline-2-carboxamides conducted a primary in vitro screening against four mycobacterial species, including Mycobacterium tuberculosis. nih.gov While the study identified several analogues with higher activity than the standard drugs isoniazid or pyrazinamide, the specific data for this compound was not singled out in the available literature. nih.gov The most effective compounds in that series were noted for their insignificant toxicity against the human monocytic leukemia THP-1 cell line. nih.gov

Other research on 2,4-disubstituted quinolines has yielded compounds with significant inhibitory action against drug-sensitive M. tuberculosis H37Rv strains. This highlights the ongoing interest in the quinoline scaffold for the development of new antitubercular drugs to combat resistant strains.

Table 2: Antitubercular Activity of Selected Quinoline-2-Carboxamide (B1208818) Analogues

| Compound Class | Target Organism | Notable Finding |

|---|---|---|

| Substituted quinoline-2-carboxamides | Mycobacterium tuberculosis | Some analogues showed higher activity than isoniazid. nih.gov |

| 2,4-Disubstituted quinolines | M. tuberculosis H37Rv | Promising compounds exhibited 99% inhibition at 6.25 µg/mL. |

Investigation of Enzyme Targets (e.g., b-lactamase, DHFR, FabI, Lanosterol 14α-demethylase, InhA)

While the broader class of quinoline derivatives has been investigated for the inhibition of various enzymes, specific inhibitory data for this compound against β-lactamase, DHFR, FabI, Lanosterol 14α-demethylase, or InhA is not available in the reviewed literature. The mechanisms of action for many quinoline carboxamides are still under investigation, and further research is required to elucidate their specific molecular targets.

Antimalarial Activity Research

The quinoline framework is historically significant in the development of antimalarial drugs, such as chloroquine (B1663885) and quinine. malariaworld.orgnih.gov Research into quinoline-4-carboxamides has identified compounds with potent, multistage antimalarial activity. acs.org These compounds were identified through phenotypic screening against the blood stage of Plasmodium falciparum and were optimized to have low nanomolar in vitro potency and excellent oral efficacy in mouse models of malaria. acs.org The mechanism of action for one lead compound was identified as the inhibition of translation elongation factor 2 (PfEF2). acs.org While these findings are for quinoline-4-carboxamide analogues, they underscore the potential of the quinoline carboxamide scaffold in antimalarial drug discovery. No specific antimalarial studies on this compound were found in the reviewed literature.

Antiprion Activity Research

There is no available research data in the reviewed scientific literature regarding the antiprion activity of this compound or its close analogues.

Carbonic Anhydrase Inhibition Studies

Quinoline-2-carboxamides have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. tandfonline.comnih.govresearchgate.netnih.govtandfonline.com A study on a series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides assessed their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IV, and hCA IX. tandfonline.comnih.gov

Within this series, compound 5a , which features a 4-nitrobenzyl group at the 8-position, is a notable analogue of this compound. This compound demonstrated low nanomolar inhibitory potency against hCA II. nih.gov The inhibition constants (Ki) for this analogue against the tested isoforms are presented below.

Table 3: Carbonic Anhydrase Inhibition by an this compound Analogue (Compound 5a)

| Isoform | Ki (nM) |

|---|---|

| hCA I | 640.7 |

| hCA II | 88.4 |

| hCA IV | 691.5 |

| hCA IX | >10,000 |

Data sourced from a study on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides. tandfonline.com

Photosynthetic Electron Transport (PET) Inhibition and Herbicidal Potential

The potential of quinoline derivatives as herbicides has been explored, with a focus on their ability to inhibit photosynthetic electron transport (PET). nih.gov A study on a series of thirty-five substituted quinoline-2-carboxamides tested their PET-inhibiting activity in spinach chloroplasts. nih.gov Many commercial herbicides act by binding to photosystem II (PS II) in the thylakoid membranes, thereby blocking photosynthesis. nih.gov

While the specific IC50 value for this compound was not detailed in the available literature, the study of its analogues provides insight into the structure-activity relationships for this class of compounds. The PET-inhibiting activity was found to be dependent on the nature and position of the substituents on the N-phenyl ring.

Table 4: PET-Inhibiting Activity of a Quinoline-2-Carboxamide Analogue

| Compound | Activity | IC50 (µmol/L) |

|---|---|---|

| N-benzyl-2-naphthamide (Isostere) | PET Inhibition | 7.5 |

Data from a study on substituted quinoline-2-carboxamides and their isosteres. nih.gov

Antioxidant Properties and Mechanistic Insights

The antioxidant potential of this compound and its analogues has been a subject of scientific investigation, primarily through in vitro and preclinical studies. While direct experimental data on the specific antioxidant activity of this compound is limited in the reviewed literature, a comprehensive analysis of its structural analogues provides significant insights into its potential free radical scavenging capabilities and the underlying mechanisms of action. The quinoline nucleus, a key structural feature, is widely recognized for its role in the antioxidant activity of various compounds japsonline.comresearchgate.net.

In Vitro Antioxidant Activity

In vitro assays are fundamental in determining the intrinsic ability of a compound to neutralize free radicals. For quinoline-2-carboxamide derivatives, these studies often employ models such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, hydroxyl radical (•OH) scavenging assays, and superoxide radical scavenging assays. These tests have demonstrated that the antioxidant efficacy of this class of compounds is significantly influenced by the nature and position of substituents on both the quinoline ring and the N-aryl moiety.

One study on a series of quinoline derivatives highlighted that the presence of an aldehyde group was important for scavenging hydroxyl radicals idosi.org. Another investigation into quinoline-4-carboxylic acid derivatives showed that modification of the isatin (B1672199) moiety into a quinoline structure enhanced antioxidant activity in the DPPH assay ui.ac.id. Specifically, 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited a higher percentage of inhibition compared to 2-methylquinoline-4-carboxylic acid, suggesting that the nature of the substituent at the 2-position plays a crucial role ui.ac.id. While these are not quinoline-2-carboxamides, they underscore the antioxidant potential of the broader quinoline scaffold.

Research on other heterocyclic compounds containing a nitrophenyl group has also shown promising antioxidant activities, suggesting that the nitro-substitution on the phenyl ring of this compound could modulate its antioxidant profile researchgate.net.

The following table summarizes the antioxidant activities of various quinoline derivatives from different studies, providing a comparative perspective on their potential efficacy.

| Compound/Derivative Class | Assay | Key Findings | Reference |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | DPPH | Inhibition of 40.43% at 5 mg/L | ui.ac.id |

| 2-Methylquinoline-4-carboxylic acid | DPPH | Inhibition of 30.25% at 5 mg/L | ui.ac.id |

| Chloroquinoline carbaldehyde | Hydroxyl Radical Scavenging (EPR) | Scavenging efficacy higher than 85% at 80mM | idosi.org |

| Various Quinoline Derivatives | DPPH, Superoxide, Hydroxyl, H2O2 Radical Scavenging | Exhibited highest levels of antioxidant activities | japsonline.com |

Preclinical Investigations

Preclinical studies involving cell cultures and animal models, while not extensively documented for this compound itself, have provided evidence for the antioxidant effects of related quinoline compounds. For instance, a study on quinoline derivatives demonstrated in vitro antioxidant activity in brain and liver tissues by reducing lipid peroxidation researchgate.netredalyc.org. This suggests a potential for these compounds to protect biological membranes from oxidative damage. The study also indicated that the antioxidant mechanism was not related to thiol peroxidase-like activity or direct DPPH and ABTS radical-scavenging activities in their specific model researchgate.netredalyc.org.

Another preclinical approach involves computational analysis to predict antioxidant potential. Theoretical studies on quinoline derivatives have utilized parameters like ionization potential and bond dissociation energies to predict their efficacy as free radical scavengers through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET) mdpi.comnih.gov. These computational models suggest that certain quinoline derivatives could be more efficient antioxidants than standards like Trolox mdpi.comnih.gov.

Mechanistic Insights

The antioxidant mechanism of quinoline derivatives is believed to be multifaceted. The primary mechanisms proposed are:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation energy of the H-donating group mdpi.comnih.gov. For quinoline-2-carboxamides, the amide proton (-CONH-) could potentially participate in this process.

Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the antioxidant to the free radical. The ionization potential of the antioxidant is a key determinant of its ability to participate in the SET mechanism mdpi.comnih.gov. The aromatic quinoline ring system can facilitate this electron donation.

Metal Chelation: Some quinoline derivatives may exert their antioxidant effects by chelating metal ions like iron and copper, which are known to catalyze the formation of reactive oxygen species through Fenton-like reactions. While not directly demonstrated for this compound, this is a known mechanism for other quinoline-containing compounds nih.gov.

Theoretical studies have indicated that for some quinoline derivatives, the N-H site may be more favorable for radical attack than an O-H site, suggesting the importance of the amide linkage in the antioxidant activity of quinoline-2-carboxamides researchgate.net. The presence of electron-withdrawing groups, such as the nitro group in this compound, can influence the electronic properties of the entire molecule, thereby modulating its ability to donate a hydrogen atom or an electron. The delocalization of electrons across the quinoline and phenyl rings can also contribute to the stability of the resulting radical, making the parent molecule a more effective antioxidant.

Structure Activity Relationship Sar Studies of N 4 Nitrophenyl Quinoline 2 Carboxamide Analogues

Impact of Substituent Modifications on Quinoline (B57606) Ring System

The quinoline ring system of N-(4-nitrophenyl)quinoline-2-carboxamide offers several positions for substitution, and modifications at these sites can profoundly influence biological activity. The electronic and steric properties of substituents on this bicyclic system are critical determinants of efficacy.

Research into quinoline-based derivatives has shown that the type and position of substituents are pivotal. For instance, in a series of quinoline-6-carboxamide (B1312354) benzenesulfonates designed as P2X7 receptor antagonists, the introduction of a quinoline group in place of a pyrazine (B50134) moiety resulted in a slight decrease in potency. nih.gov However, within this quinoline series, specific substitutions were shown to enhance activity. An iodo group at the 4-position of the quinoline ring produced the most potent compound, improving potency seven-fold compared to the standard, suramin. nih.gov Similarly, 4-fluoro and 4-chloro analogues also demonstrated significant potency. nih.gov

In the context of anticancer agents, modifications to the quinoline ring have been explored to develop EGFR/HER-2 dual-target inhibitors. rsc.org A series of novel quinoline derivatives showed that their antiproliferative efficacy against cancer cell lines like MCF-7 (breast) and A-549 (lung) was significant, with GI50 values in the nanomolar range. rsc.org One of the most effective dual-target inhibitors of EGFR and HER-2 emerged from this class of modified quinolines. rsc.org

Furthermore, studies on 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists revealed that substitutions at the 2-position of the quinoline ring are critical. elsevierpure.com The introduction of amino and methoxy (B1213986) groups led to compounds with varying degrees of antagonistic activity, with one 2-methoxy derivative showing the highest potency in a functional cell-based assay. elsevierpure.com

The table below summarizes the impact of various substituents on the quinoline ring on different biological activities.

| Compound Series | Quinoline Ring Modification | Biological Target/Activity | Key Finding | Reference |

| Quinoline-6-carboxamide benzenesulfonates | 4-iodo substitution | P2X7R Antagonism | 7-fold improvement in potency compared to suramin. | nih.gov |

| Quinoline-6-carboxamide benzenesulfonates | 4-fluoro / 4-chloro substitution | P2X7R Antagonism | Showed roughly similar and significant potencies. | nih.gov |

| 2-substituted quinoline 6-carboxamides | 2-methoxy substitution | mGluR1 Antagonism | Highest potency observed within the tested series. | elsevierpure.com |

| Quinoline-based derivatives | General substitutions | EGFR/HER-2 Inhibition | Compounds demonstrated GI50s from 25 to 82 nM. | rsc.org |

| Quinoline-3-carboxamides (B1200007) | 6-position substitution (F vs Cl vs CH3) | Antibacterial Activity | Substituent at C-6 influenced chemical shifts and weak antibacterial activity. | lookchem.com |

Influence of Modifications on the N-(4-nitrophenyl) Moiety

The N-phenyl portion of the molecule, substituted with a nitro group at the 4-position, is another critical area for SAR exploration. Modifications here involve altering the electronic nature, size, and lipophilicity of the substituent on the amide nitrogen.

In studies of quinoline-carboxamides as P2X7R antagonists, substitutions on the N-phenyl ring were found to be crucial for potency. An electron-withdrawing trifluoromethoxy (-OCF3) group attached to the phenyl ring resulted in a highly potent analogue, showing a 10-fold enhancement in activity compared to the reference compound. nih.gov This suggests that making the analogue more electrophilic improves its interaction with the receptor. nih.gov Other substitutions like methyl (-CH3) and benzyl (B1604629) (-CH2C6H5) at the 4-position of the aromatic ring also led to an 8-fold enhancement in potency. nih.gov

Conversely, in a series of 4-hydroxy-2-quinolinone-3-carboxamides evaluated for antioxidant activity, the nature of the N-phenyl substituent had a complex effect. N-methyl and N-phenyl carboxamides derived from 4-aminophenol (B1666318) exhibited potent antioxidant activity. nih.gov However, replacing an N-methyl substituent with a larger N-phenyl group in another analogue pair resulted in a significant drop in antioxidant capacity. nih.gov This indicates that the interplay between the quinolinone N-substituent and the amide N-substituent is not straightforward and is likely target-dependent.

The position of substituents on the phenyl ring is also vital. Shifting a hydroxyl group from the para-position to the ortho-position on the N-phenyl ring converted a potent antioxidant into a weak one. nih.gov In another example targeting P2X7R, chloro and fluoro substitutions at the 4-position of the N-phenyl ring increased affinity approximately 6-fold, while an iodo group increased it 5-fold. nih.gov

The table below details the effects of modifying the N-phenyl moiety.

| Compound Series | N-Phenyl Moiety Modification | Biological Target/Activity | Key Finding | Reference |

| Pyrazine Carboxamides | -OCF3 substitution | P2X7R Antagonism | 10-fold enhanced potency compared to standard. | nih.gov |

| Pyrazine Carboxamides | 4-CH3 / 4-CH2C6H5 substitution | P2X7R Antagonism | 8-fold enhanced potency. | nih.gov |

| Pyrazine Carboxamides | 4-Cl / 4-F substitution | P2X7R Antagonism | ~6-fold increase in affinity. | nih.gov |

| 4-Hydroxy-2-quinolinone-3-carboxamides | Shift of -OH from para to ortho | Antioxidant Activity | Potent agent became a weak inhibitor. | nih.gov |

| 4-Hydroxy-2-quinolinone-3-carboxamides | Replacement of N-methyl with N-phenyl | Antioxidant Activity | Resulted in a weak antioxidant agent. | nih.gov |

| Quinoline-oxadiazole derivatives | 2-(4-nitrophenyl)-1,3-4-oxadiazole moiety | EGFR-TK Inhibition | Favorable for inhibition (IC50 = 0.14 µM). | rsc.org |

Role of the Carboxamide Linker in Biological Activity

The carboxamide (-CONH-) linker is a characteristic feature of many biologically active molecules, providing a rigid and planar unit capable of forming crucial hydrogen bonds with biological targets. nih.gov Its role in the activity of this compound and its analogues is significant.

The integrity of the amide bond is often essential for activity. In a series of quinoline-4-carboxamides developed as antimalarial agents, capping the amide NH with a methyl group led to an 87-fold decrease in potency, highlighting the importance of the amide proton for hydrogen bonding interactions. acs.org The length of the linker connecting the amide to other functional groups is also a determining factor. Introduction of longer linker lengths in this same antimalarial series resulted in a drop in potency. acs.org

Modifications to the linker itself have been explored. The development of C6-substituted N-hydroxy-2-quinolineacrylamides, where an acrylamide (B121943) group serves as the linker, yielded compounds with potent antiproliferative activity by inhibiting histone deacetylase (HDAC). nih.gov Within this series, an ether-containing compound with an acrylamide linker showed distinct selectivity for HDAC6, demonstrating that the linker's structure can influence isoform selectivity. nih.gov

The orientation of the amide bond can also be critical. While direct studies on reversing the amide linker in this compound are not prevalent in the provided context, related research on other quinolinones showed that reverse amides could be synthesized, suggesting a possible avenue for SAR exploration. nih.gov The ability of the carboxamide group to form hydrogen bonds is a recurring theme. In the crystal structure of this compound, an intramolecular hydrogen bond is observed between the amide proton (N-H) and the quinoline nitrogen (N1), which helps to planarize the molecule. researchgate.net This planarity can be crucial for fitting into a receptor's binding site.

| Compound Series | Linker Modification | Biological Target/Activity | Key Finding | Reference |

| Quinoline-4-carboxamides | Capping of amide NH with a methyl group | Antimalarial (P. falciparum) | 87-fold decrease in potency. | acs.org |

| Quinoline-4-carboxamides | Introduction of longer linkers | Antimalarial (P. falciparum) | Drop in potency. | acs.org |

| 2-Quinolineacrylamides | Acrylamide linker | HDAC Inhibition | Resulted in potent antiproliferative activity. | nih.gov |

| 2-Quinolineacrylamides | Ether-containing acrylamide linker | HDAC6 Selectivity | Achieved over 300-fold selectivity for HDAC6. | nih.gov |

| This compound | Carboxamide Linker | Molecular Structure | Forms an intramolecular N-H···N hydrogen bond, inducing planarity. | researchgate.net |

Comparative SAR Across Different Biological Targets

A key aspect of SAR is understanding how a single structural modification affects activity against different biological targets. Analogues of this compound have been tested against a diverse range of targets, including cancer cell lines, microbes, and specific enzymes, revealing both target-specific requirements and broadly favorable substitutions.

For example, quinoline-2-carboxamides have shown activity as both antimycobacterial agents and inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts. nih.gov For antimycobacterial activity, lipophilic N-cycloalkyl substituents like N-cycloheptyl and N-cyclohexyl were highly effective against M. tuberculosis. nih.gov However, for PET inhibition, the N-benzyl-2-naphthamide (an isostere) was the most active, indicating different structural requirements for these two biological systems. nih.gov

In the realm of anticancer research, quinoline carboxamides have been investigated as inhibitors of various targets. A series of C6-substituted N-hydroxy-2-quinolineacrylamides were found to be HDAC inhibitors. nih.gov In another study, quinoline derivatives were developed as dual EGFR/HER-2 inhibitors. rsc.org A quinoline-oxadiazole derivative containing a 2-(4-nitrophenyl)-1,3-4-oxadiazole moiety was shown to be a potent EGFR kinase inhibitor and also exhibited antiproliferative activity through cell cycle arrest. rsc.org This same class of compounds also displayed significant antimicrobial activity. rsc.org

Quinoline-3-carboxamides have been explored for treating autoimmune diseases and cancer. lookchem.comresearchgate.net Tasquinimod, a quinoline-3-carboxamide, was found to be effective in early-stage tumor development. lookchem.com This highlights that even a shift in the carboxamide position from C2 to C3 on the quinoline ring can lead to a different pharmacological profile.

The diverse activities of quinoline carboxamides are summarized below, illustrating how different structural frameworks are optimized for different targets.

| Compound Class | Biological Target 1 | Activity/Key SAR Feature 1 | Biological Target 2 | Activity/Key SAR Feature 2 | Reference |

| Substituted Quinoline-2-carboxamides | M. tuberculosis | High activity with N-cycloheptyl/N-cyclohexyl groups. | Photosynthetic Electron Transport | Highest activity with N-benzyl on a naphthalene (B1677914) isostere. | nih.gov |

| Quinoline-oxadiazole hybrids | EGFR Kinase | Potent inhibition with a 2-(4-nitrophenyl)-1,3-4-oxadiazole moiety. | Microbial DNA Gyrase | Superior antimicrobial activity, surpassing reference drugs. | rsc.org |

| Quinoline Carboxamides | P2X7R Antagonism | Potency enhanced by electron-withdrawing groups on N-phenyl ring. | mGluR1 Antagonism | Potency driven by 2-methoxy substitution on the quinoline ring. | nih.govelsevierpure.com |

| 4-Hydroxy-2-quinolinone-3-carboxamides | LOX Inhibition | Best activity with N-phenyl (3h) and N-methyl (3s) analogues with p-fluoroaniline amide part. | Antioxidant Activity | Potent activity with N-methyl/N-phenyl analogues derived from 4-aminophenol. | nih.gov |

| Quinoline-3-carboxamides | Cancer | Tasquinimod effective in early tumor development. | Autoimmune Disease | Paquinimod used in clinical trials for systemic sclerosis. | lookchem.com |

This comparative analysis underscores the versatility of the quinoline carboxamide scaffold and demonstrates that specific structural modifications can be used to tune the biological activity profile, enabling the development of specialized agents for a wide range of therapeutic targets.

Future Research Directions and Pre Clinical Therapeutic Potential

Development of Novel N-(4-nitrophenyl)quinoline-2-carboxamide Derivatives

Future research will likely focus on the synthesis of novel derivatives of this compound to explore and optimize its biological activities. The core structure of this compound presents multiple opportunities for chemical modification. Strategies for derivatization can be guided by the structure-activity relationships (SAR) observed in related quinoline (B57606) and quinazoline carboxamides. nih.govnih.gov

Key areas for modification include:

The Quinoline Ring: Introduction of various substituents on the quinoline nucleus can significantly influence the compound's physicochemical properties and biological activity. For instance, the addition of electron-donating or electron-withdrawing groups can alter the electronic distribution of the ring system, potentially enhancing interactions with biological targets.

The Phenyl Ring: The 4-nitrophenyl group is a key feature of the molecule. The nitro group can be reduced to an amino group, which can then be further modified. Additionally, the position and nature of substituents on this ring can be varied to modulate activity.

The Carboxamide Linker: The amide linkage is crucial for the structural integrity of the molecule. Modifications to this linker, such as N-alkylation or N-arylation, could influence the compound's conformation and binding affinity to target proteins.

Table 1: Potential Strategies for the Derivatization of this compound

| Modification Site | Potential Modifications | Anticipated Impact |

|---|---|---|

| Quinoline Ring | Introduction of halogens, alkyl, alkoxy, or amino groups | Alteration of lipophilicity, electronic properties, and metabolic stability |

| 4-Nitrophenyl Ring | Reduction of the nitro group to an amine, followed by acylation or alkylation; Introduction of other substituents | Modulation of biological activity and target specificity; potential for pro-drug strategies |

| Carboxamide Linker | N-methylation or N-ethylation | Alteration of hydrogen bonding capacity and conformational flexibility |

Exploration of New Biological Targets and Pathways

The biological targets of this compound have not yet been fully elucidated. However, the broader family of quinoline derivatives is known to interact with a wide range of biological targets, suggesting several avenues for investigation. nih.gov

Potential biological targets for this compound and its derivatives could include:

Receptors: Some quinoline-2-carboxamides have been investigated as potential radioligands for peripheral benzodiazepine receptors (PBR), suggesting a potential role in neuro-imaging and neurological disorders. researchgate.net Additionally, certain quinoline-carboxamide derivatives have been identified as antagonists of the P2X7 receptor, which is implicated in inflammation and cancer. nih.gov

Enzymes: Quinoline-based compounds have been shown to inhibit various enzymes. For example, quinoline-based sulfonamides have been developed as inhibitors of carbonic anhydrase IX, a target in cancer therapy. mdpi.comresearchgate.net Other quinoline derivatives have shown inhibitory activity against enzymes in microbial pathogens, such as the AcrB efflux pump in bacteria. nih.gov

Protein-Protein Interactions: The quinoline scaffold can serve as a basis for designing molecules that disrupt protein-protein interactions involved in disease pathways.

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Example | Therapeutic Area |

|---|---|---|

| Receptors | Peripheral Benzodiazepine Receptors (PBR) | Neurology, Diagnostics |

| Receptors | P2X7 Receptor | Inflammation, Oncology |

| Enzymes | Carbonic Anhydrase IX | Oncology |

| Enzymes | Bacterial Efflux Pumps (e.g., AcrB) | Infectious Diseases |

| Enzymes | Pyruvate Kinase M2 (PKM2) | Oncology mdpi.com |

Advanced In Vitro and In Vivo (Pre-clinical, Non-human) Efficacy Models

To assess the therapeutic potential of this compound and its novel derivatives, a systematic evaluation using advanced preclinical models is necessary.

In Vitro Models: Initial screening would involve a battery of in vitro assays to determine the biological activity and mechanism of action. These could include:

Cell-based assays: Assessing the cytotoxic or cytostatic effects on various cancer cell lines, as well as antimicrobial activity against a panel of bacterial and fungal strains. nih.govnih.gov

Enzyme inhibition assays: To determine if the compounds inhibit specific enzymes that are known drug targets.

Receptor binding assays: To quantify the affinity of the compounds for specific receptors.

Mechanism of action studies: Investigating the downstream cellular effects of the compounds, such as induction of apoptosis, cell cycle arrest, or inhibition of signaling pathways. nih.gov

In Vivo Models (Non-human): Promising compounds identified from in vitro studies would then be advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties.

Xenograft models: Human tumor cells are implanted into immunocompromised animals (e.g., mice) to assess the anti-tumor activity of the compounds in a living organism. nih.gov

Infection models: Animal models of bacterial or fungal infections can be used to evaluate the antimicrobial efficacy of the compounds.

Pharmacokinetic studies: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds in vivo, which helps in optimizing dosing regimens for further studies. tandfonline.com

Table 3: Preclinical Models for Efficacy Testing

| Model Type | Specific Example | Purpose |

|---|---|---|

| In Vitro | MTT assay on cancer cell lines | To assess cytotoxicity and anti-proliferative effects nih.gov |

| In Vitro | Flow cytometry | To analyze cell cycle and apoptosis induction nih.gov |

| In Vitro | Minimum Inhibitory Concentration (MIC) assays | To determine antimicrobial potency |

| In Vivo | Ovarian cancer xenograft model in nude mice | To evaluate in vivo anti-tumor efficacy nih.gov |

| In Vivo | Murine models of malaria (P. berghei) | To assess in vivo antimalarial activity nih.govacs.org |

| In Vivo | Pharmacokinetic studies in mice or rats | To determine the ADME profile of the compound tandfonline.com |

Prospects for Rational Drug Design Initiatives

Rational drug design offers a powerful approach to accelerate the development of this compound derivatives with improved therapeutic properties. mdpi.com The availability of the crystal structure of this compound provides a valuable starting point for structure-based drug design. researchgate.net

Key aspects of a rational drug design strategy would include:

Computational Modeling: Techniques such as molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound will bind to specific biological targets. This can help in prioritizing the synthesis of compounds with the highest predicted affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: A systematic approach to synthesizing and testing a series of related compounds will help in establishing a clear understanding of the relationship between chemical structure and biological activity. This knowledge is essential for designing more potent and selective compounds.

Pharmacophore Modeling: By identifying the key structural features required for biological activity, a pharmacophore model can be developed. This model can then be used to search for other novel compounds with similar properties or to guide the design of new derivatives.

ADME Prediction: Computational tools can be used to predict the pharmacokinetic properties of designed compounds, helping to identify candidates with favorable drug-like properties early in the discovery process.

Table 4: Workflow for Rational Drug Design

| Step | Description | Tools and Techniques |

|---|---|---|

| 1. Target Identification and Validation | Identify and validate a biological target relevant to a specific disease. | Literature review, bioinformatics, experimental validation. |

| 2. Lead Identification | Identify this compound as a starting point. | High-throughput screening, fragment-based screening. |

| 3. Structure-Based Design | Use the 3D structure of the target and the lead compound to design new derivatives with improved binding. | Molecular docking, molecular dynamics simulations. |

| 4. Synthesis and Biological Evaluation | Synthesize the designed compounds and test their biological activity. | Organic synthesis, in vitro and in vivo assays. |

| 5. SAR Analysis and Optimization | Analyze the relationship between structure and activity to guide the next round of design and synthesis. | QSAR, pharmacophore modeling. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-(4-nitrophenyl)quinoline-2-carboxamide, and how can reaction conditions be optimized for high yields?

- Methodology : A common approach involves coupling 4-nitrophenylamine with quinoline-2-carboxylic acid derivatives using activating agents like hexafluorophosphate benzotriazole tetramethyl uranium (HBTU) in the presence of triethylamine (TEA). For example, similar quinoline-carboxamide syntheses achieved >95% purity by reacting 1.5 equivalents of amine with 1 equivalent of carboxylic acid at 0°C for 12 hours . Optimization may include varying solvent polarity (e.g., DMF vs. THF) and monitoring reaction progress via TLC or LC-MS.

- Key Considerations : Catalytic hydrogenation (e.g., 5% Pd/C under H₂) can reduce nitro intermediates, necessitating careful control of reaction time to avoid over-reduction .

Q. How should N-(4-nitrophenyl)quinoline-2-carboxamide be characterized to confirm structural integrity and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify aromatic proton environments and confirm nitrophenyl and quinoline moieties. For example, quinoline protons typically appear as doublets near δ 8.0–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion peak (e.g., m/z 336.2 [M+H]⁺ for related compounds) .

- X-ray Diffraction (XRPD) : Employ SHELX software for single-crystal structure determination, particularly to resolve ambiguities in nitro group orientation .

Q. What solvents and storage conditions are optimal for maintaining the stability of N-(4-nitrophenyl)quinoline-2-carboxamide?

- Methodology : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Solubility tests indicate moderate solubility in DMSO and DMF but poor solubility in water. Avoid prolonged exposure to light, as nitro groups are prone to photoreduction .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological interactions of N-(4-nitrophenyl)quinoline-2-carboxamide?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions (e.g., nitro group) for nucleophilic attack predictions.

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or antimicrobial targets). PubChem-derived structural data (e.g., SMILES or InChI keys) enable accurate ligand preparation .

Q. What experimental strategies can address contradictions in biological activity data for quinoline-carboxamide derivatives?

- Methodology :